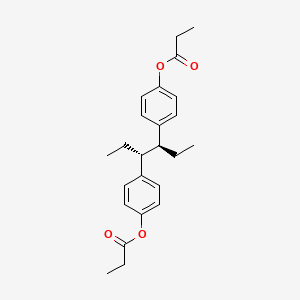
Retalon oleosum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexestrol dipropionate is synthesized by esterifying hexestrol with propanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of hexestrol to its dipropionate ester.
Industrial Production Methods: In industrial settings, the production of hexestrol dipropionate involves large-scale esterification processes. The reaction mixture is heated under controlled conditions, and the product is purified through distillation or recrystallization to obtain high-purity hexestrol dipropionate .
Types of Reactions:
Oxidation: Hexestrol dipropionate can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Hexestrol dipropionate can participate in substitution reactions, where the propionate groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hexestrol and its alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Hexestrol dipropionate has been extensively studied for its estrogenic properties. It has been used in:
Chemistry: As a model compound for studying esterification and other organic reactions.
Biology: To investigate the effects of estrogens on cellular processes and gene expression.
Medicine: In the past, it was used to inhibit lactation and treat certain hormone-dependent conditions.
Mécanisme D'action
Hexestrol dipropionate exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to changes in gene expression and cellular function. The compound has a high affinity for both estrogen receptor alpha and estrogen receptor beta, making it a potent estrogenic agent .
Comparaison Avec Des Composés Similaires
Diethylstilbestrol: Another synthetic, nonsteroidal estrogen with similar estrogenic properties.
Hexestrol diacetate: An ester of hexestrol with acetic acid, used for similar applications.
Hexestrol dicaprylate: An ester of hexestrol with caprylic acid, also used for its estrogenic effects.
Uniqueness: Hexestrol dipropionate is unique due to its specific esterification with propanoic acid, which imparts distinct pharmacokinetic properties. It has a longer duration of action compared to other esters of hexestrol, making it suitable for applications requiring sustained estrogenic effects .
Propriétés
Numéro CAS |
59386-02-6 |
|---|---|
Formule moléculaire |
C24H30O4 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
[4-[(3S,4R)-4-(4-propanoyloxyphenyl)hexan-3-yl]phenyl] propanoate |
InChI |
InChI=1S/C24H30O4/c1-5-21(17-9-13-19(14-10-17)27-23(25)7-3)22(6-2)18-11-15-20(16-12-18)28-24(26)8-4/h9-16,21-22H,5-8H2,1-4H3/t21-,22+ |
Clé InChI |
HZLYMVNJKHJFRO-SZPZYZBQSA-N |
SMILES isomérique |
CC[C@H](C1=CC=C(C=C1)OC(=O)CC)[C@@H](CC)C2=CC=C(C=C2)OC(=O)CC |
SMILES canonique |
CCC(C1=CC=C(C=C1)OC(=O)CC)C(CC)C2=CC=C(C=C2)OC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




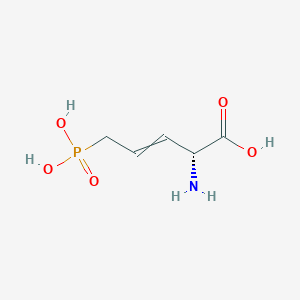


![2-{(E)-[2-(4-Ethoxyanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14599363.png)
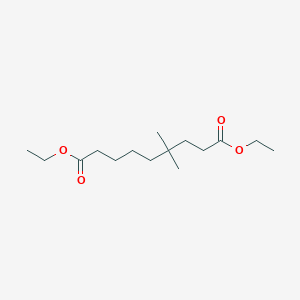
![[(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol](/img/structure/B14599373.png)
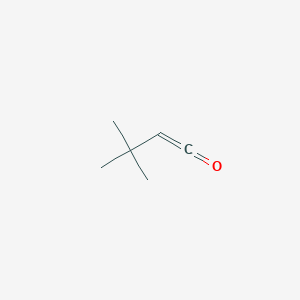
![1-[1-(2,4-Dimethoxyphenyl)hexyl]-1H-imidazole](/img/structure/B14599381.png)


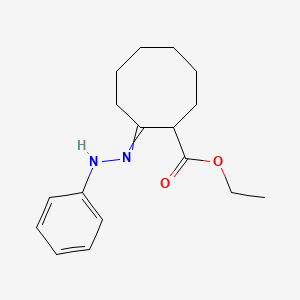
![4-[(4-Aminophenyl)methyl]-3-methylaniline](/img/structure/B14599413.png)
